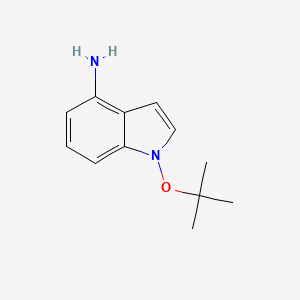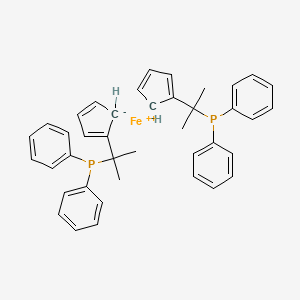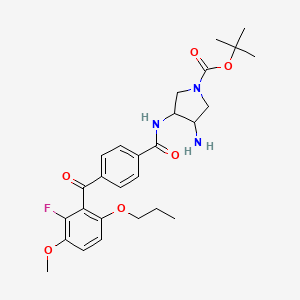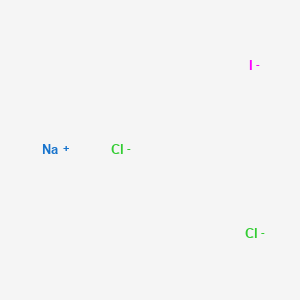
Sodium Iodide Dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Iodide Dichloride is a chemical compound with the molecular formula Cl₂INa. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of sodium, iodine, and chlorine atoms, making it a versatile reagent in synthetic chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium Iodide Dichloride can be synthesized through the reaction of sodium iodide with chlorine gas. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows:
NaI+Cl2→NaICl2
Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of chlorine gas and sodium iodide. The reaction is carried out in a controlled environment to prevent any side reactions and to ensure high purity of the final product. The process may involve the use of specialized equipment to handle the reactive gases and to maintain the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Sodium Iodide Dichloride undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to sodium iodide and chlorine gas under specific conditions.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reactions with reducing agents such as sodium thiosulfate.
Reduction: Reactions with strong reducing agents like lithium aluminum hydride.
Substitution: Reactions with halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Formation of iodine and sodium chloride.
Reduction: Formation of sodium iodide and chlorine gas.
Substitution: Formation of various halogenated compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Sodium Iodide Dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and halogenation reactions.
Biology: Employed in biochemical assays and as a labeling agent.
Medicine: Utilized in radiopharmaceuticals for diagnostic imaging and treatment.
Industry: Applied in the production of specialty chemicals and in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Sodium Iodide Dichloride involves its ability to act as an oxidizing or halogenating agent. It can interact with various molecular targets, leading to the formation of new chemical bonds or the cleavage of existing ones. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Sodium Iodide (NaI): A simpler compound used in organic synthesis and as a nutritional supplement.
Sodium Chloride (NaCl):
Sodium Bromide (NaBr): Used in pharmaceuticals and as a sedative.
Uniqueness: Sodium Iodide Dichloride is unique due to its dual halogen content (iodine and chlorine), which imparts distinct reactivity and versatility in chemical reactions. Its ability to act as both an oxidizing and halogenating agent sets it apart from simpler halide compounds.
Propiedades
Fórmula molecular |
Cl2INa-2 |
|---|---|
Peso molecular |
220.80 g/mol |
Nombre IUPAC |
sodium;dichloride;iodide |
InChI |
InChI=1S/2ClH.HI.Na/h3*1H;/q;;;+1/p-3 |
Clave InChI |
ZHLIAXKJGSIDBT-UHFFFAOYSA-K |
SMILES canónico |
[Na+].[Cl-].[Cl-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


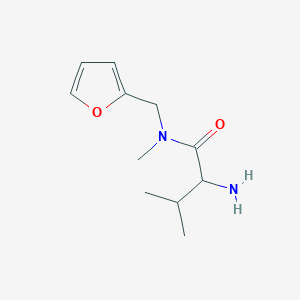
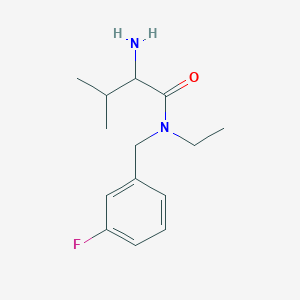
![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)

![3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine](/img/structure/B14785408.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B14785414.png)
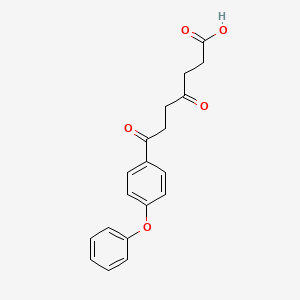
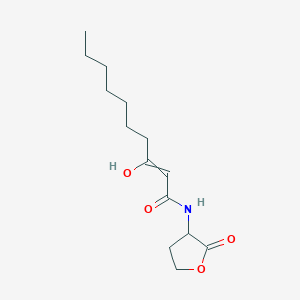
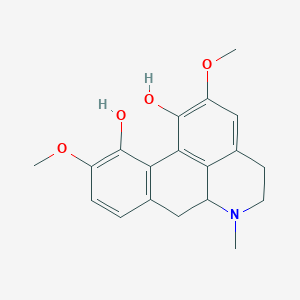
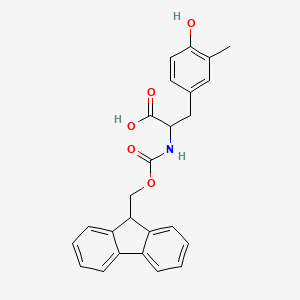
![(5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone](/img/structure/B14785458.png)
